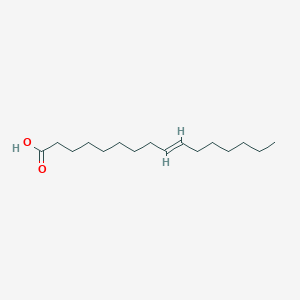

9-ヘキサデセン酸

概要

説明

パルミトレイン酸のトランス異性体であり、部分的に水素添加された植物油やヤギとヒツジの乳製品など、さまざまな食事源に含まれています 。パルミトレイン酸は、さまざまな健康上のリスクと関連付けられているトランス脂肪酸の重要な構成要素です。

科学的研究の応用

Palmitelaidic acid has been studied for its potential roles in various scientific fields:

Chemistry: Used as a model compound to study the behavior of trans-fatty acids in chemical reactions.

Biology: Investigated for its effects on cellular metabolism and its role in metabolic diseases.

Medicine: Studied for its potential impact on cardiovascular health and its association with metabolic disorders.

Industry: Used in the production of various industrial products, including lubricants and surfactants.

作用機序

パルミトレイン酸は、さまざまな分子標的と経路を通じてその効果を発揮します。

分子標的: ステアロイルCoAデサチュラーゼ-1などの脂肪酸代謝に関与する酵素と相互作用します。

関連する経路: ペルオキシソーム増殖剤活性化受容体(PPAR)の活性化とインスリン感受性の調節など、脂質代謝に関連する代謝経路に影響を与えます.

6. 類似化合物の比較

パルミトレイン酸は、パルミトレイン酸、サピエン酸、ヒポゲ酸などの他のモノ不飽和脂肪酸に似ています。 トランス配置は、これらのシス異性体とは異なります。

パルミトレイン酸: パルミトレイン酸のシス異性体であり、一般的にヒトの脂肪組織に見られます。

サピエン酸: 別のモノ不飽和脂肪酸であり、位置異性体があります。

ヒポゲ酸: オレイン酸の部分β酸化から生成されます.

パルミトレイン酸のユニークなトランス配置は、それに独自の化学的および生物学的特性を与え、さまざまな科学研究において興味深い化合物となっています。

生化学分析

Biochemical Properties

9-Hexadecenoic acid plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 . The nature of these interactions involves the conversion of palmitic acid to 9-Hexadecenoic acid .

Cellular Effects

9-Hexadecenoic acid has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to increase insulin sensitivity in muscle, promote β cell proliferation, prevent endoplasmic reticulum stress, and stimulate lipogenic activity in white adipocytes .

Molecular Mechanism

The molecular mechanism of 9-Hexadecenoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it is known to prevent the decrease in insulin sensitivity associated with excess palmitate .

Metabolic Pathways

9-Hexadecenoic acid is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, it is synthesized from palmitic acid by the action of stearoyl-CoA desaturase-1 and fatty acid desaturase 2 .

準備方法

合成経路と反応条件: パルミトレイン酸は、パルミトレイン酸の部分水素添加によって合成できます。 このプロセスは、通常、制御された水素添加条件下でパラジウムやニッケルなどの金属触媒を使用して、パルミトレイン酸のシス二重結合をトランス二重結合に異性化することを伴います .

工業的生産方法: 工業的には、パルミトレイン酸はしばしば、植物油の水素添加中の副産物として生成されます。 このプロセスは、金属触媒の存在下で高温高圧を使用して、不飽和脂肪酸をトランス異性体に転換することを伴います .

反応の種類:

酸化: パルミトレイン酸は酸化反応を起こし、アルデヒド、ケトン、カルボン酸などのさまざまな酸化生成物を生成します。

還元: パルミトレイン酸のトランス二重結合は、水素添加反応を使用して飽和脂肪酸に還元できます。

置換: パルミトレイン酸は置換反応に関与し、炭素鎖上の水素原子が他の官能基に置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムとオゾンがあります。

還元: パラジウムやニッケルなどの金属触媒の存在下での水素ガス。

置換: 塩素や臭素などのハロゲンを使用するハロゲン化反応。

生成される主な生成物:

酸化: アルデヒド、ケトン、カルボン酸の生成。

還元: 飽和脂肪酸の生成。

置換: ハロゲン化脂肪酸の生成。

4. 科学研究の応用

パルミトレイン酸は、さまざまな科学分野におけるその潜在的な役割について研究されてきました。

化学: トランス脂肪酸の化学反応における挙動を研究するためのモデル化合物として使用されています。

生物学: 細胞代謝への影響と代謝性疾患における役割について調査されています。

医学: 心血管の健康への潜在的な影響と代謝性疾患との関連について研究されています。

類似化合物との比較

Palmitelaidic acid is similar to other monounsaturated fatty acids, such as palmitoleic acid, sapienic acid, and hypogeic acid. its trans-configuration distinguishes it from these cis-isomers:

Palmitoleic Acid: The cis-isomer of palmitelaidic acid, commonly found in human adipose tissue.

Sapienic Acid: Another monounsaturated fatty acid with a different positional isomerism.

Hypogeic Acid: Produced from the partial β-oxidation of oleic acid.

Palmitelaidic acid’s unique trans-configuration gives it distinct chemical and biological properties, making it a compound of interest in various scientific studies.

生物活性

Palmitelaidic acid, a trans isomer of palmitic acid, is a fatty acid that has garnered interest due to its potential biological activities and implications for health. This article explores the biological activity of palmitelaidic acid, focusing on its metabolic effects, anti-inflammatory properties, and potential role as a biomarker for various health conditions.

Overview of Palmitelaidic Acid

Palmitelaidic acid (16:2n-7) is a trans fatty acid derived from the partial hydrogenation of palmitic acid. Its structure differs from palmitic acid by the configuration of the double bond between the carbon atoms in the fatty acid chain. This unique structure may influence its biological functions compared to its saturated counterpart.

Metabolic Effects

Recent studies have indicated that palmitelaidic acid may play a role in metabolic regulation, particularly concerning insulin sensitivity and lipid metabolism.

- Insulin Sensitivity : Research has shown that palmitelaidic acid can enhance insulin signaling pathways. In murine models, administration of palmitelaidic acid led to increased glucose uptake in skeletal muscle and improved glycemic control. This effect is attributed to its ability to activate key metabolic pathways involving glucose transporters such as GLUT-4 .

- Lipid Metabolism : Palmitelaidic acid influences lipid metabolism by modulating the expression of lipolytic enzymes. Studies indicate that it can enhance lipolysis in adipocytes through mechanisms involving peroxisome proliferator-activated receptor alpha (PPARα) activation, leading to increased fatty acid oxidation .

Anti-Inflammatory Properties

Palmitelaidic acid exhibits notable anti-inflammatory effects, which may contribute to its potential therapeutic applications:

- Inflammation Modulation : In vitro studies have demonstrated that palmitelaidic acid can counteract pro-inflammatory responses induced by various stimuli, such as lipopolysaccharides (LPS). It appears to reduce the production of inflammatory cytokines and promote an anti-inflammatory environment in macrophages .

- Potential as a Lipokine : The concept of palmitelaidic acid acting as a "lipokine" suggests that it may serve as a signaling molecule that coordinates metabolic responses between different tissues. This property is particularly relevant in metabolic diseases where inflammation plays a critical role .

Case Studies and Research Findings

Several studies have explored the implications of palmitelaidic acid in human health:

- Human Blood Lipids : A study analyzed the fatty acid profiles in morbidly obese patients and found elevated levels of palmitelaidic acid in their erythrocyte membrane phospholipids compared to lean controls. This suggests a potential association between palmitelaidic acid levels and obesity-related metabolic dysregulation .

- Dietary Implications : Research indicates that dietary intake of trans fatty acids like palmitelaidic acid may be linked to adverse health outcomes, including cardiovascular diseases. The differential metabolic pathways followed by saturated versus trans unsaturated fatty acids highlight the need for careful dietary considerations .

Summary of Biological Activities

特性

IUPAC Name |

(E)-hexadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECPZKHBENQXJG-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021603 | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Solid | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10030-73-6, 2091-29-4, 373-49-9 | |

| Record name | Palmitelaidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitelaidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | palmitoleic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Hexadecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Hexadecenoic acid, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hexadec-9-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hexadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITELAIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65DJ825A3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Palmitelaidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012328 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-hexadecenoic acid?

A1: 9-Hexadecenoic acid has the molecular formula C16H30O2 and a molecular weight of 254.41 g/mol.

Q2: What analytical techniques are commonly used to identify and quantify 9-hexadecenoic acid?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed for the identification and quantification of 9-hexadecenoic acid, particularly in complex mixtures like biological samples and plant extracts. [, , , , , , , , , , , , , , , ]

Q3: What are the major fatty acids found alongside 9-hexadecenoic acid in various natural sources?

A3: Common co-occurring fatty acids include hexadecanoic acid (palmitic acid), 9-octadecenoic acid (oleic acid), linoleic acid, and eicosapentaenoic acid (EPA), though their relative proportions vary depending on the source. [, , , , , , ]

Q4: What potential anti-inflammatory activity has been attributed to 9-hexadecenoic acid?

A4: Research suggests that 9-hexadecenoic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like IL-8 and IL-6, as well as prostaglandin E2 (PGE2). []

Q5: How does the presence of 9-hexadecenoic acid in trout bone soup contribute to its potential to mask bitterness?

A5: Studies indicate that the high concentration of 9-hexadecenoic acid, along with other fatty acids, in trout bone soup might be responsible for its ability to mask the bitterness of certain foods and Chinese medicines. []

Q6: How does the fatty acid composition of bacteria contribute to their identification, and what is the significance of 9-hexadecenoic acid in this context?

A6: Different bacterial species possess distinct fatty acid profiles. 9-Hexadecenoic acid serves as a marker for Gram-negative bacteria, aiding in their identification and differentiation from other bacterial groups. [, , , ]

Q7: What role does 9-hexadecenoic acid play in the ovipositional behavior of Aedes aegypti mosquitoes?

A7: Research indicates that 9-hexadecenoic acid, present in Aedes aegypti egg extracts, elicits a significant positive ovipositional response in gravid females, influencing their egg-laying site selection. []

Q8: Has 9-hexadecenoic acid been explored for its potential use in heart imaging?

A8: While preliminary animal studies suggested that radioiodinated 16-iodo-9-hexadecenoic acid might show improved myocardial specificity, further research is needed to fully assess its potential as a heart imaging agent. []

Q9: How does the fatty acid composition of overwintering Chilo suppressalis larvae change in response to cold temperatures, and what is the role of 9-hexadecenoic acid?

A9: During the overwintering period, Chilo suppressalis larvae exhibit dynamic changes in fatty acid composition. 9-Hexadecenoic acid levels initially decrease and then increase, suggesting a potential role in their cold resistance mechanisms. []

Q10: How does the presence of 9-hexadecenoic acid in the liverwort fossil provide evidence for a moist paleoenvironment?

A11: The identification of 9-hexadecenoic acid in the liverwort fossil, alongside other organic compounds, supports the existence of a moist environment conducive to the growth of such organisms in the past. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。